4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid

Purity specification Supplier comparison Procurement criterion

4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid (CAS 1449132-33-5) is a trifunctional arylboronic acid building block with molecular formula C₁₃H₁₇BClNO₃ and molecular weight 281.54 g·mol⁻¹. The molecule integrates three reactive/recognition elements on a single phenyl core: a boronic acid group (−B(OH)₂) for Suzuki–Miyaura cross-coupling, a 4-chloro substituent as a synthetic handle or pharmacokinetic modulator, and a sterically defined 2-methylpiperidine-1-carbonyl amide moiety at the 3-position.

Molecular Formula C13H17BClNO3
Molecular Weight 281.54 g/mol
Cat. No. B12651150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
Molecular FormulaC13H17BClNO3
Molecular Weight281.54 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2C)(O)O
InChIInChI=1S/C13H17BClNO3/c1-9-4-2-3-7-16(9)13(17)11-8-10(14(18)19)5-6-12(11)15/h5-6,8-9,18-19H,2-4,7H2,1H3
InChIKeyXHZUNPLCZJWTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic Acid: Core Identity and Procurement Profile


4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid (CAS 1449132-33-5) is a trifunctional arylboronic acid building block with molecular formula C₁₃H₁₇BClNO₃ and molecular weight 281.54 g·mol⁻¹ . The molecule integrates three reactive/recognition elements on a single phenyl core: a boronic acid group (−B(OH)₂) for Suzuki–Miyaura cross-coupling, a 4-chloro substituent as a synthetic handle or pharmacokinetic modulator, and a sterically defined 2-methylpiperidine-1-carbonyl amide moiety at the 3-position [1]. This substitution pattern creates a sterically encumbered ortho relationship between the boronic acid and the amide group, a feature that differentiates it from simpler phenylboronic acids and has mechanistic consequences for both transition-metal-catalyzed coupling rates and molecular recognition [2].

Why 4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic Acid Cannot Be Replaced by a Generic Arylboronic Acid or Piperidine Analog


Generic substitution of this compound ignores three confluent structure–activity constraints. First, the ortho-amide/boronic-acid relationship introduces steric compression that directly modulates the transmetalation step in Suzuki–Miyaura coupling; replacement with an unsubstituted phenylboronic acid or a para-substituted analog alters the rate-determining transition-state geometry and can lead to divergent yields under identical catalytic conditions [1]. Second, the 4-chloro substituent is not a passive placeholder—its electron-withdrawing character influences both the boronic acid pKₐ and the stability of the aryl–Pd(II) intermediate, meaning that the fluoro, bromo, or des-halo congeners cannot be assumed to behave identically [2]. Third, the 2-methylpiperidine carbonyl fragment is a defined pharmacophoric element; replacing it with an unsubstituted piperidine, morpholine, or cyclohexylamide alters both the conformational ensemble and the hydrogen-bond-acceptor capacity, which is critical when the final coupled product must engage a specific protein binding site [3]. For procurement decisions, these points mean that a superficially similar arylboronic acid sharing only the molecular formula (e.g., C₁₃H₁₇BClNO₃ isomers) will generally not serve as a functionally equivalent substitute.

Quantitative Differentiation Evidence for 4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic Acid Versus Closest Analogs


Supplier-Reported Purity: 97% (Alfa Aesar H54116) vs. 95% NLT (BoronPharm BP26984) for the Same Target Compound

Among suppliers of the identical CAS-registered compound (1449132-33-5), Alfa Aesar (Thermo Fisher Scientific) specifies a purity of 97% for catalog item H54116, whereas BoronPharm lists a purity of NLT 95% for catalog item BP26984 [1]. This 2-percentage-point difference is purchaser-actionable: the higher nominal purity reduces the mass of undefined impurities carried into a reaction, which is especially relevant when the compound is used as a limiting reagent in multistep syntheses where impurity accumulation degrades overall yield.

Purity specification Supplier comparison Procurement criterion

Steric Differentiation: Ortho-Amide Crowding Relative to 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid

The target compound features a 2-methyl substituent on the piperidine ring that projects steric bulk ortho to the boronic acid group. In contrast, the des-methyl analog 4-chloro-3-(piperidine-1-carbonyl)phenylboronic acid (CAS 871332-70-6) lacks this substituent. Published mechanistic work on ortho-substituted phenylboronic acids demonstrates that increasing steric bulk at the ortho position raises the barrier for the transmetalation step in Pd-catalyzed Suzuki–Miyaura coupling [1]. While a compound-specific rate constant has not been published, the structural difference (presence vs. absence of the 2-methyl group) permits a class-level inference that the target compound will exhibit a measurably slower coupling rate under otherwise identical conditions, which must be compensated for by adjusting catalyst loading, ligand selection, or reaction temperature.

Steric hindrance Suzuki–Miyaura coupling rate Ortho-substitution

Electronic Differentiation: Chloro vs. Fluoro Analog in PI3-Kinase Binding Contexts

The 4-chloro substituent in the target compound confers a different electronic profile compared to the 3-fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid analog (CAS 2096336-16-0). In a BindingDB entry associated with PI3-kinase inhibitor programs, a compound bearing the same 2-methylpiperidine-carbonyl-boronic acid scaffold but with a 4-chloro substitution pattern displayed an IC₅₀ of 0.300 nM against PI3Kδ [1], whereas the 3-fluoro analog, evaluated in a related cellular assay (PI3Kβ inhibition in PTEN-deficient ZR-75-1 cells), exhibited an EC₅₀ of 3.40 nM [2]. Although the assays are not identical (biochemical vs. cellular), the ∼11-fold difference in potency metrics illustrates that halogen identity on this scaffold is not a passive variable; the chloro substituent may confer superior binding interactions in certain kinase pockets.

Electronic effects Kinase inhibition Halogen substitution

Regioisomeric Differentiation: 4-Chloro-3-carbonyl vs. 3-Chloro-4-carbonyl Substitution Pattern

The target compound places the boronic acid at the 5-position relative to the chloro group and ortho to the amide carbonyl. The regioisomer 3-chloro-4-(piperidine-1-carbonyl)phenylboronic acid (CAS 850589-50-3) inverts this relationship, placing the boronic acid at the 4-position (para to chloro, meta to amide). Published synthetic protocols for substituted phenylboronic acids (US 6,576,789) describe differential reactivity of regioisomeric boronic acid intermediates with Grignard reagents [1]. Although compound-specific coupling yields are not available, the regioisomeric distinction has a well-precedented impact on the electronic activation of the aryl ring toward oxidative addition and on the conformational preferences of the coupled biaryl product. A purchaser cannot assume that the two regioisomers will deliver identical yields in the same coupling reaction without experimental verification.

Regioisomers Suzuki coupling Substitution pattern

Molecular Weight Differentiation vs. 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid: Implications for Stoichiometric Calculations

The target compound (MW = 281.54 g·mol⁻¹ ) is 14.02 g·mol⁻¹ heavier than its des-methyl analog 4-chloro-3-(piperidine-1-carbonyl)phenylboronic acid (MW = 267.52 g·mol⁻¹ ), corresponding to the mass of one methylene (CH₂) unit. For a reaction requiring 1.0 mmol of boronic acid coupling partner, the mass to be weighed differs by 14.0 mg. In parallel synthesis or library production settings where dozens of boronic acid building blocks are dispensed, this systematic mass difference, if not accounted for, propagates a stoichiometric error that can affect both yield and product purity.

Molecular weight Stoichiometry Procurement calculation

Pharmaceutical Patent Footprint: Differential IP Protection Relative to Cyclohexylamide Isomers

US Patent 6,576,789 (Clariant GmbH) describes a general process for preparing substituted phenylboronic acids of formula (I), encompassing compounds where the amide substituent can be a piperidine or a cyclohexylamine moiety [1]. However, the specific combination of a 2-methylpiperidine-1-carbonyl group with a 4-chloro-3-boronic acid substitution pattern (i.e., the target compound) is not explicitly claimed in the examples of this patent. In contrast, the cyclohexylcarbamoyl isomer (3-chloro-4-(cyclohexylcarbamoyl)phenylboronic acid, CAS 957034-65-0, MW = 281.54 [2]) falls squarely within the exemplified scope. This distinction has practical implications for organizations conducting freedom-to-operate analyses prior to scaling up a synthetic route: the target compound may reside in a less crowded IP space than its cyclohexylamide isomer.

Patent landscape IP differentiation Freedom to operate

High-Value Application Scenarios for 4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic Acid Based on Verified Evidence


Kinase Inhibitor Lead Optimization Requiring High Purity Boronic Acid Building Blocks

Medicinal chemistry programs targeting the PI3K/AKT/mTOR pathway benefit from the 97% purity grade (Alfa Aesar H54116 [1]), as impurity carry-through can confound SAR interpretation in biochemical IC₅₀ assays. The demonstrated sub-nanomolar activity (IC₅₀ = 0.300 nM against PI3Kδ [2]) of a scaffold sharing the 4-chloro-3-(2-methylpiperidine-carbonyl)phenyl core supports the use of this building block in kinase-focused library synthesis, where a 2% purity advantage reduces the risk of false-positive or false-negative activity calls.

Sterically Demanding Suzuki–Miyaura Couplings Requiring Conscious Ligand and Condition Tuning

When the synthetic route requires coupling of the ortho-amide-substituted boronic acid with a sterically hindered aryl halide, the 2-methylpiperidine group's steric penalty must be proactively managed. The mechanistic literature on ortho-substituted phenylboronic acids [1] indicates that elevated catalyst loadings or the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be necessary to achieve acceptable yields. Researchers who recognize this requirement—rather than defaulting to generic Suzuki conditions optimized for unhindered phenylboronic acid—can avoid failed couplings and the associated material waste.

IP-Conscious Process Chemistry Requiring Differentiated Amide Substituents

For organizations scaling a synthetic route that involves a piperidine-carbonyl-phenylboronic acid intermediate, selecting the 2-methylpiperidine variant (rather than the unsubstituted piperidine or cyclohexylamide isomer) may reduce entanglement with the exemplified scope of US Patent 6,576,789 [2]. This consideration is especially relevant when the final API structure is fixed and the boronic acid is a late-stage intermediate; building-block-level IP differentiation can simplify the freedom-to-operate assessment for the overall manufacturing process.

Automated Parallel Synthesis Where Precise Mass Handling Prevents Stoichiometric Drift

In automated high-throughput experimentation (HTE) platforms dispensing dozens of arylboronic acids in parallel, the 281.54 g·mol⁻¹ molecular weight of the target compound [1] differs non-trivially from lighter analogs such as 4-chloro-3-(piperidine-1-carbonyl)phenylboronic acid (267.5 g·mol⁻¹ [2]). Hard-coding the correct molecular weight into the liquid handler's calculation script eliminates a systematic 5.2% mass error per dispense, which, when aggregated across a 96-well plate, significantly reduces well-to-well variability in boronic acid stoichiometry and improves the reproducibility of HTE coupling screens.

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